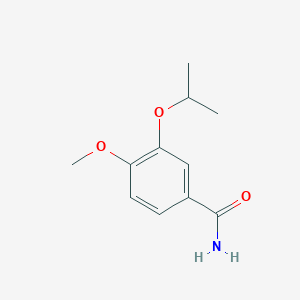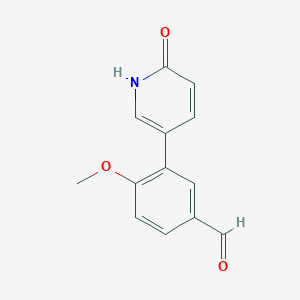
N-(tert-butoxycarbonyl)-N-methyl-2-(4-pyridyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-methyl-N-(2-pyridin-4-ylethyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is notable for its structural features, which include a tert-butyl group, a methyl group, and a pyridin-4-ylethyl moiety.
Méthodes De Préparation
The synthesis of tert-butyl N-methyl-N-(2-pyridin-4-ylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-N-(2-pyridin-4-ylethyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
tert-Butyl N-methyl-N-(2-pyridin-4-ylethyl)carbamate undergoes several types of chemical reactions, including:
Applications De Recherche Scientifique
tert-Butyl N-methyl-N-(2-pyridin-4-ylethyl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl N-methyl-N-(2-pyridin-4-ylethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate group can be removed under acidic conditions, releasing the free amine . This property makes it useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl N-methyl-N-(2-pyridin-4-ylethyl)carbamate include:
tert-Butyl N-methyl-N-(2-pyridin-3-ylethyl)carbamate: Similar structure but with the pyridine ring at a different position.
tert-Butyl N-methyl-N-(2-pyridin-2-ylethyl)carbamate: Another positional isomer with the pyridine ring at the 2-position.
tert-Butyl N-methyl-N-(2-pyridin-5-ylethyl)carbamate: Similar structure with the pyridine ring at the 5-position.
The uniqueness of tert-butyl N-methyl-N-(2-pyridin-4-ylethyl)carbamate lies in its specific structural arrangement, which can influence its reactivity and applications in synthesis .
Propriétés
Formule moléculaire |
C13H20N2O2 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
tert-butyl N-methyl-N-(2-pyridin-4-ylethyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)10-7-11-5-8-14-9-6-11/h5-6,8-9H,7,10H2,1-4H3 |
Clé InChI |
AJWDWZOKUIOICF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B13870819.png)
![2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13870821.png)



![4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13870852.png)


![tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13870884.png)





